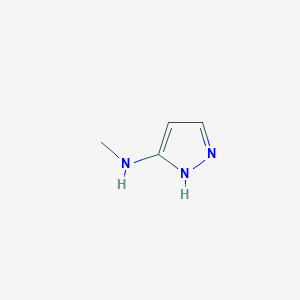

N-Methyl-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Derivatives in Scientific Disciplines

The parent structure, pyrazole, is a five-membered aromatic ring containing two adjacent nitrogen atoms. ijrpr.comroyal-chem.com This heterocyclic compound and its derivatives are of paramount importance across a multitude of scientific fields due to their versatile chemical reactivity and diverse biological activities. globalresearchonline.netorientjchem.org

Role in Organic Synthesis as Building Blocks

In the realm of organic synthesis, pyrazole derivatives are highly valued as versatile starting materials and intermediates for the construction of a wide array of heterocyclic systems. scispace.comscirp.org Their ability to undergo various chemical transformations allows for the creation of complex molecular architectures. researchgate.net The pyrazole ring can be functionalized at different positions, enabling chemists to tailor the properties of the resulting molecules for specific applications. ijrpr.comorientjchem.org For instance, they serve as precursors for synthesizing fused heterocyclic compounds like pyrazolopyrans and pyrazolopyridazines. researchgate.net The reactivity of the pyrazole nucleus, which can be influenced by the presence of different substituents, makes it a dynamic tool for synthetic chemists. orientjchem.orgnumberanalytics.com

Relevance in Medicinal Chemistry and Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. tandfonline.comnih.gov The significance of pyrazole derivatives in this field stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. ijrpr.comglobalresearchonline.net

Researchers have extensively explored pyrazole-containing compounds for their potential as therapeutic agents in various disease areas. ijrpr.comglobalresearchonline.net These derivatives have demonstrated a remarkable array of biological activities, as detailed in the table below.

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Inflammation and Pain royal-chem.comglobalresearchonline.net |

| Anticancer | Oncology rsc.orgmdpi.com |

| Antimicrobial | Infectious Diseases globalresearchonline.net |

| Antiviral | Infectious Diseases globalresearchonline.net |

| Antidiabetic | Metabolic Disorders globalresearchonline.net |

| Analgesic | Pain Management globalresearchonline.net |

| Anticonvulsant | Neurological Disorders royal-chem.com |

The structural versatility of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, which can enhance its efficacy and safety profile. ijrpr.com A notable example of a successful drug containing the pyrazole moiety is Celecoxib, a potent anti-inflammatory agent. royal-chem.com The continuous investigation of pyrazole derivatives is a vibrant area of research, with many compounds currently in preclinical and clinical development. tandfonline.comnih.gov

Applications in Agrochemical and Industrial Sectors

Beyond the pharmaceutical industry, pyrazole derivatives have found significant applications in the agrochemical and industrial sectors. royal-chem.comglobalresearchonline.net In agriculture, certain pyrazole-based compounds are utilized as effective herbicides and pesticides. royal-chem.comnumberanalytics.com For example, pyraclostrobin (B128455) is a fungicide that is effective in controlling various plant diseases. royal-chem.com The development of novel pyrazole derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors is a promising area for creating new herbicides with improved crop safety. acs.org

In the industrial realm, pyrazole derivatives are used in the manufacturing of dyes and plastics. royal-chem.com Their unique chemical properties also make them suitable for applications in material science, such as in the development of conductive polymers and materials for solar energy conversion. royal-chem.comnumberanalytics.com The versatility of pyrazole chemistry continues to drive innovation in these industrial applications. royal-chem.com

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-5-4-2-3-6-7-4/h2-3H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYFLBNWAMCOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624064 | |

| Record name | N-Methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037364-03-6, 446866-62-2 | |

| Record name | N-Methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methyl 1h Pyrazol 3 Amine and Its Derivatives

Established Synthetic Routes

Established methods for the synthesis of the N-Methyl-1H-pyrazol-3-amine scaffold primarily rely on the construction of the pyrazole (B372694) ring from acyclic precursors and subsequent modifications.

Cyclization Reactions of Precursors

The most fundamental approach to pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.org For the synthesis of this compound, this would typically involve the reaction of a β-keto nitrile or a related precursor with methylhydrazine. The regioselectivity of the cyclization is a key consideration in this approach.

General synthetic routes to 3-aminopyrazoles often involve the reaction of hydrazine hydrate (B1144303) with a cyano-containing precursor. tandfonline.com More complex strategies may involve introducing a nitro or carboxyl group at the 3-position of a pre-formed pyrazole ring, followed by reduction or Curtius rearrangement to furnish the amino group. tandfonline.com Another strategy involves the halogenation of the pyrazole ring at the 3-position, followed by amination. tandfonline.com

In a related synthesis, 5-alkyl-3-amino-1H-pyrazoles have been synthesized from carboxylic acids. The process begins with esterification, followed by reaction with sodium hydride and acetonitrile (B52724) to form a ketonitrile intermediate. This intermediate is then treated with hydrazine hydrate to yield the desired 3-aminopyrazole. mdpi.com

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Carboxylic acids (7a-b) | 1. Esterification; 2. NaH, MeCN; 3. Hydrazine hydrate | 5-alkyl-3-amino-1H-pyrazoles (8a-b) | Not specified | mdpi.com |

| N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides (4a-e) | Hydrazine hydrate (2a) | 5-aminopyrazoles (5a-e) | Not specified | mdpi.com |

| Arylhydrazines (9a-f), Malononitrile derivatives (16a-c) | FeCl₃/PVP, water/PEG-400, 2-4 h | 4-amino-1-aryl-1H-pyrazole-4-carbonitriles (17a-q) | Up to 97% | mdpi.com |

Reductive Amination Strategies

Reductive amination serves as a powerful tool for the N-functionalization of aminopyrazoles. This strategy typically involves the reaction of an aminopyrazole with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the corresponding amine.

A one-pot, two-step synthesis of a substituted N-pyrazolyl amine has been reported, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. researchgate.net The reaction proceeds via a solvent-free condensation to form the N-(5-pyrazolyl)imine intermediate, which is then reduced with sodium borohydride (B1222165) in methanol. researchgate.net This methodology highlights the feasibility of reductive amination for creating C-N bonds in pyrazole derivatives and is distinguished by its operational simplicity and short reaction times. researchgate.net The free amino group of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also been alkylated through reductive amination with various aldehydes or ketones. beilstein-journals.org

Table 2: Example of Reductive Amination for N-Alkylation of a Pyrazole Derivative

| Pyrazole Substrate | Aldehyde/Ketone | Reducing Agent | Product | Yield | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Sodium borohydride | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good | researchgate.net |

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyrazoles in a single synthetic operation. beilstein-journals.org These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.

The synthesis of multi-substituted aminopyrazoles has been achieved via an iodine-mediated one-pot three-component reaction of hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds in ethanol (B145695). tandfonline.com This method provides a direct route to diverse pyrazole derivatives. A plausible mechanism involves the initial formation of a thiosemicarbazide (B42300) from hydrazine and isothiocyanate, which then condenses with the 1,3-dicarbonyl compound. tandfonline.com Subsequent intramolecular cyclization and elimination of sulfur lead to the final pyrazole product. tandfonline.com

Another example of a multicomponent approach involves the reaction of 3-amino-5-methylpyrazole, an aliphatic aldehyde (such as paraformaldehyde or acetaldehyde), and acetylacetone (B45752) in water. univ.kiev.ua This reaction, proceeding in a 2:1:2 molar ratio of the reactants, leads to the formation of bis(pyrazolo[1,5-a]pyrimidin-6-yl)-substituted methane (B114726) or ethane (B1197151) derivatives. univ.kiev.ua

Table 3: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Medium | Product Type | Reference |

| Hydrazine hydrate, Isothiocyanates, 1,3-Dicarbonyl compounds | Iodine, Ethanol | Multi-substituted aminopyrazoles | tandfonline.com |

| 3-Amino-5-methylpyrazole, Aliphatic aldehyde, Acetylacetone | Water | bis(Pyrazolo[1,5-a]pyrimidin-6-yl)-substituted alkanes | univ.kiev.ua |

| Enaminones, Benzaldehyde, Hydrazine-HCl, (Ethyl cyanoacetate) | Ammonium (B1175870) acetate (B1210297), Water | 1-H-pyrazole derivatives | longdom.org |

Advanced Synthetic Approaches for Functionalized this compound

For the introduction of further diversity and complexity into the this compound scaffold, advanced synthetic methods such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution are employed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. libretexts.org In the context of pyrazole chemistry, it allows for the introduction of aryl, heteroaryl, or vinyl substituents onto the pyrazole core, typically by coupling a halogenated pyrazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

The synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides has been accomplished via a Suzuki-Miyaura reaction. researchgate.net This involved the palladium-catalyzed cross-coupling of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide with various aryl and heteroaryl boronic acids. researchgate.net The direct Suzuki-Miyaura coupling of unprotected haloimidazoles and pyrazoles has also been reported, highlighting the utility of this method for nitrogen-rich heterocycles. researchgate.netnih.gov In some cases, to avoid side reactions like dehalogenation, specific catalyst systems such as XPhosPdG2/XPhos have been employed. rsc.org

Table 4: Example of Suzuki-Miyaura Reaction on a Pyrazole Derivative

| Halogenated Pyrazole Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |

| 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Aryl/heteroaryl boronic acids | Palladium catalyst | 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides | Moderate to excellent | researchgate.net |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | 3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidin-5-ones | Low to good | rsc.org |

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (S_NAr) provides a pathway for the functionalization of pyrazoles, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present. This reaction involves the attack of a nucleophile on the pyrazole ring, leading to the displacement of a substituent.

The C4 bromine atom of 4-bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has been shown to undergo S_NAr reactions with various nucleophiles, including amines, thiols, and alkoxides. vulcanchem.com For instance, treatment with piperidine (B6355638) in DMF at elevated temperatures results in the replacement of the bromine atom. vulcanchem.com The chemoselectivity of amination reactions on halo(het)arene sulfonyl halides has been studied, where S_NAr-reactive sulfonyl halides typically undergo sulfonamide synthesis first, with a subsequent S_NAr reaction being possible if the center is sufficiently reactive. chemrxiv.org

Recent advancements have demonstrated that an organic superbase can efficiently catalyze concerted S_NAr reactions of fluoroarenes, expanding the scope of this transformation to include less activated substrates. acs.org

Table 5: Example of S_NAr Reaction on a Pyrazole Derivative

| Pyrazole Substrate | Nucleophile | Conditions | Product | Reference |

| 4-bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine | Piperidine | DMF, 80°C | 4-(Piperidin-1-yl)-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine | vulcanchem.com |

Optimization of Reaction Conditions: Solvent, Base, and Temperature Effects

The yield and purity of pyrazole derivatives are highly sensitive to the interplay of solvent, base, and temperature. Optimization of these parameters is a critical step in developing efficient synthetic protocols.

Solvent Effects: The choice of solvent can dramatically alter the course and efficiency of pyrazole synthesis. For instance, in the halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine with N-Bromosuccinimide (NBS), a screening of various solvents revealed significant differences in product yield. While solvents like n-hexane, ethanol, and 1,4-dioxane (B91453) produced lower yields, dichloromethane (B109758) (DCM), ethyl acetate (EtOAc), acetonitrile (MeCN), and dimethylformamide (DMF) provided good yields ranging from 70-82%. beilstein-archives.org Notably, dimethyl sulfoxide (B87167) (DMSO) proved to be the optimal solvent, furnishing an excellent yield of 95%. beilstein-archives.org In other studies, such as the synthesis of N-substituted pyrazoles, DMF has also been a common solvent choice, often paired with heating to drive the reaction. acs.orgnih.gov

Base and Catalyst Effects: The nature and amount of the base or catalyst are crucial. In the synthesis of pyrazole-fused pyridazines, various copper salts were tested, with Cu(OAc)₂ being optimal for one isomeric product and CuCl₂ for another. mdpi.com The choice of base is also critical; a study on the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine found that inorganic bases like Na₂CO₃ were effective. mdpi.com For the synthesis of pyranopyrazole derivatives, a comparison between solvent-free conditions and using ethanol as a solvent showed that the best results were obtained with a catalytic amount of propylamine (B44156) functionalized nanoporous silica (B1680970) (SBA-Pr-NH₂) in ethanol at room temperature. researchgate.net

Temperature Effects: Temperature plays a pivotal role in reaction kinetics and selectivity. For the synthesis of N-alkyl pyrazoles, reactions are often conducted at elevated temperatures, such as 80-85 °C, to ensure a reasonable reaction rate. acs.orgnih.gov However, in some cases, increasing the temperature can be detrimental. For example, during the chlorination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine, raising the temperature from room temperature resulted in a lower yield of the desired product. beilstein-archives.org A study using Bayesian optimization to find selective conditions for N-methyl pyrazole isomers explored a temperature range of 0 to 50 °C, indicating that milder conditions can be optimal depending on the desired outcome. nih.gov

The following table summarizes the optimization of various reaction conditions from different studies on pyrazole synthesis.

Table 1: Optimization of Reaction Conditions for the Synthesis of Pyrazole Derivatives| Reaction Type | Reactants | Solvent | Catalyst/Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromination | 3-phenyl-1-tosyl-1H-pyrazol-5-amine, NBS | n-Hexane | - | Room Temp | 65% | beilstein-archives.org |

| Bromination | 3-phenyl-1-tosyl-1H-pyrazol-5-amine, NBS | EtOH | - | Room Temp | Low | beilstein-archives.org |

| Bromination | 3-phenyl-1-tosyl-1H-pyrazol-5-amine, NBS | 1,4-Dioxane | - | Room Temp | Low | beilstein-archives.org |

| Bromination | 3-phenyl-1-tosyl-1H-pyrazol-5-amine, NBS | DCM | - | Room Temp | 70-82% | beilstein-archives.org |

| Bromination | 3-phenyl-1-tosyl-1H-pyrazol-5-amine, NBS | DMSO | - | Room Temp | 95% | beilstein-archives.org |

| Dimerization | 3-methyl-1-phenyl-1H-pyrazol-5-amine | Toluene | Cu(OAc)₂, K₂S₂O₈, BPO | 100 °C | 79% | mdpi.com |

| Dimerization | 3-methyl-1-phenyl-1H-pyrazol-5-amine | Toluene | CuCl₂, 1,10-phenanthroline, Na₂CO₃ | 130 °C | 45% | mdpi.com |

| N-Alkylation | 3,3-Dimethylbutan-2-amine, 2,4-pentanedione | DMF | - | 85 °C | 44% | acs.org |

| Condensation | 3-methyl-1H-pyrazole-5(4H)-one, malononitrile, aldehydes | Ethanol | SBA-Pr-NH₂ | Room Temp | 92% | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact and improve safety. researchgate.net These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalyst-free or one-pot procedures.

One of the most significant green strategies is the replacement of volatile organic solvents with water. thieme-connect.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several one-pot, multi-component reactions for synthesizing pyrazole derivatives have been successfully developed using water as the reaction medium, often with excellent yields and simplified workup procedures. researchgate.netbohrium.com For example, a four-component domino reaction to produce 1H-furo[2,3-c]pyrazole-4-amines was achieved in water without the need for any catalyst. bohrium.com

Solvent-free reaction conditions represent another important green methodology. mdpi.com Performing reactions in the absence of a solvent minimizes waste and can sometimes lead to shorter reaction times and higher yields. Microwave (MW) activation coupled with solvent-free conditions has been effectively used for the synthesis of 3,5-disubstitued-1H-pyrazoles from tosylhydrazones, resulting in high yields after short reaction times. mdpi.com

The use of alternative energy sources like microwave irradiation and ultrasound is a hallmark of green pyrazole synthesis. researchgate.net These techniques can enhance reaction rates, improve yields, and allow for milder reaction conditions compared to conventional heating. researchgate.netmdpi.com For instance, pyrano[2,3-c]pyrazole derivatives have been synthesized under ultrasonic irradiation in aqueous media, a method that offers advantages such as the use of an easily available catalyst and a simple operational procedure. researchgate.net

Furthermore, the development of heterogeneous and reusable catalysts, such as magnetic nanoparticles or silica-supported catalysts, aligns with green chemistry principles by simplifying catalyst recovery and minimizing waste. researchgate.netthieme-connect.comjetir.org

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Approach | Specific Method | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Green Solvent | One-pot, four-component reaction in water | Conventional Heating | Catalyst-free, simple workup, high purity | bohrium.com |

| Green Solvent | Multi-component condensation in aqueous medium | Ultrasonic Irradiation | Short reaction time, excellent yield, removal of toxic solvents | researchgate.net |

| Solvent-Free | Cycloaddition of tosylhydrazones on a solid base | Microwave Activation | High yields, short reaction times, no organic solvent | mdpi.com |

| Green Catalyst | Knorr pyrazole synthesis with ammonium chloride catalyst | Conventional Heating | Use of a renewable solvent (ethanol), environmentally benign catalyst | jetir.org |

| One-Pot Synthesis | Condensation of ketones, aldehydes, and hydrazine followed by oxidation | Conventional Heating (in DMSO) | Benign oxidation protocol, avoids isolation of intermediates | organic-chemistry.org |

| Heterogeneous Catalysis | One-pot synthesis using a heterogeneous nickel-based catalyst | - | Environmentally friendly, efficient at room temperature | researchgate.net |

Advanced Spectroscopic and Structural Characterization of N Methyl 1h Pyrazol 3 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of N-Methyl-1H-pyrazol-3-amine, distinct signals corresponding to the pyrazole (B372694) ring protons, the N-methyl group, and the amine proton are observed.

For instance, in a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, the proton on the pyrazole ring (H-4) appears as a singlet at 5.41 ppm. mdpi.com The N-methyl group protons also present as a singlet at 3.57 ppm, while the amine (NH) proton is observed as a broad singlet at 3.34 ppm. mdpi.com The chemical shifts can vary depending on the solvent and the specific substituents on the pyrazole core. For example, in N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the H-4 proton is found further downfield at 5.74 ppm, and the N-methyl signal is at 3.40 ppm. mdpi.com

Table 1: Typical ¹H NMR Chemical Shifts for Protons in this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

|---|---|---|---|

| Pyrazole Ring H-4 | 5.4 - 5.8 | Singlet (s) | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine mdpi.com, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com |

| N-Methyl (N-CH₃) | 3.4 - 3.6 | Singlet (s) | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine mdpi.com, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com |

| Amine (N-H) | ~3.3 | Broad Singlet (br s) | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine mdpi.com |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound derivatives, signals for the three pyrazole ring carbons and the N-methyl carbon are characteristic.

In the ¹³C NMR spectrum of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the pyrazole ring carbons C-3, C-4, and C-5 appear at 160.7 ppm, 85.2 ppm, and 148.1 ppm, respectively. mdpi.com The N-methyl carbon (NCH₃) is observed at 34.2 ppm. mdpi.com The high electron density at the C-4 position of the π-excessive pyrazole ring results in a relatively upfield chemical shift (85.2 ppm). mdpi.com Substituent effects can significantly alter these values; for example, the C-4 signal in N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide is observed at 103.7 ppm. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| Pyrazole Ring C-3 | ~160.9 | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com |

| Pyrazole Ring C-4 | 85 - 104 | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com |

| Pyrazole Ring C-5 | ~130 - 148 | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com |

| N-Methyl (N-CH₃) | 34 - 36 | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. mdpi.commdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a pyrazole ring, it would show a correlation between the H-4 and H-5 protons (if both were present and not substituted). science.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (a one-bond correlation). proquest.comyoutube.com This technique is instrumental in assigning the signals for the C-4/H-4 pair and the N-methyl group's carbon and protons. proquest.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov It is particularly useful for determining stereochemistry and conformation in complex derivatives.

The combined use of these 2D NMR techniques allowed for the unequivocal structural confirmation of various synthesized pyrazole derivatives. mdpi.comproquest.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information based on fragmentation patterns. The molecular formula of this compound is C₄H₇N₃, corresponding to a molecular weight of 97.12 g/mol . nih.gov

In the mass spectrum of a related imine derivative, the molecular ion peak was observed, and the base peak corresponded to the loss of a methyl group, a common fragmentation pathway for such compounds. proquest.com The fragmentation of the pyrazole ring itself can proceed through the loss of HCN or N₂. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. uobasrah.edu.iq This precision allows for the determination of the elemental formula of a molecule, as it can distinguish between compounds with the same nominal mass but different atomic compositions. For this compound (C₄H₇N₃), the calculated exact mass is 97.063997 Da. nih.gov In the analysis of a complex pyrazole sulfonamide derivative, HRMS was used to confirm the elemental formula of the pseudo-molecular ion ([M+H]⁺) with a mass error of just -1.30 ppm, providing definitive evidence for the proposed structure. mdpi.com

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its more modern implementation, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. uobasrah.edu.iq

The IR spectrum of this compound and its derivatives displays several characteristic absorption bands:

N-H Stretching : The N-H bonds of the secondary amine and the pyrazole ring N-H typically show absorption bands in the 3100-3500 cm⁻¹ region. mdpi.com Secondary amines generally exhibit one N-H stretching band. wpmucdn.com

C-H Stretching : Aromatic C-H stretches from the pyrazole ring are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=N and C=C Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring typically appear in the 1500-1650 cm⁻¹ region. mdpi.commdpi.com In one derivative, these overlapping vibrations were found at 1595 cm⁻¹. mdpi.com

N-H Bending : The bending vibration for the N-H group often appears near 1600 cm⁻¹. wpmucdn.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amine) | ~3243 | mdpi.com |

| C=N / C=C Stretch (Pyrazole Ring) | 1595 - 1611 | mdpi.commdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing. While the specific crystal structure of the parent this compound is not extensively detailed in publicly accessible crystallographic databases, a wealth of information from closely related substituted pyrazole derivatives allows for a comprehensive understanding of the structural characteristics that this compound and its analogues exhibit in the solid state.

Analysis of various aminopyrazole derivatives reveals that the five-membered pyrazole ring typically adopts a planar conformation. spast.org The solid-state structure and crystal packing are significantly influenced by intermolecular hydrogen bonds, which are a recurring motif in the crystallography of these compounds. The presence of both hydrogen bond donors (the amine -NH2 or -NHR group and the pyrazole N-H) and acceptors (the pyrazole nitrogen atoms) facilitates the formation of robust networks that define the supramolecular architecture.

For instance, the crystal structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine, an analogue of the target compound, has been synthesized and confirmed by single-crystal X-ray diffraction. tandfonline.com Similarly, studies on other derivatives, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, show layered structures generated by N—H⋯O and N—H⋯N hydrogen bonds, supplemented by C—H⋯π interactions. iucr.org The aggregation patterns of pyrazoles in the solid state can vary, leading to the formation of structures like cyclic dimers, trimers, and linear chains (catemers), primarily dictated by the nature and position of the substituents on the pyrazole ring. nih.gov

The detailed findings from crystallographic studies of related compounds are instrumental in predicting the solid-state behavior of this compound. These analyses consistently show that the pyrazole core provides a rigid scaffold, while the N-methyl and amine substituents play a crucial role in directing the intermolecular assembly through hydrogen bonding and other non-covalent interactions.

Detailed crystallographic data for representative aminopyrazole derivatives illustrate the type of structural information obtained. The tables below summarize key parameters from published research on compounds with a similar pyrazol-3-amine core.

Table 1: Representative Crystal Data for Substituted Pyrazole Compounds

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | C25H23N3O | Monoclinic | P21/n | a = 12.03 Å, b = 12.55 Å, c = 14.12 Å, β = 105.9° | spast.org |

| 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide | C4H7N5O | Monoclinic | P21 | a = 4.855 Å, b = 9.026 Å, c = 7.092 Å, β = 103.27° | researchgate.net |

| 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | C18H16FeN4 | Monoclinic | P21/c | a = 15.34 Å, b = 7.64 Å, c = 13.56 Å, β = 109.4° | nih.gov |

Table 2: Selected Geometric and Hydrogen Bond Parameters for a Pyrazole Analogue

Data for 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine nih.gov

| Parameter | Value | |

|---|---|---|

| Selected Bond Lengths (Å) | N1—N2 | 1.378 |

| N2—C3 | 1.331 | |

| C5—N4 (amine) | 1.355 | |

| Dihedral Angle (°) | Pyridyl Ring – Pyrazole Ring | 3.16 |

| Hydrogen Bond (D-H···A) | Interaction Type | Intramolecular N4—H4B···N1 |

| D-H (Å) | 0.89 | |

| H···A (Å) | 1.97 | |

| D···A (Å) | 2.659 |

Computational and Theoretical Studies of N Methyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The stability of different conformations and tautomeric isomers of pyrazole (B372694) derivatives is a key area of investigation. For substituted 1H-pyrazoles, annular tautomerism is a significant consideration, where the proton on the pyrazole ring can reside on either of the two nitrogen atoms. Theoretical calculations, often employing methods like M06-2X/6-311++G(d,p), are used to determine the relative energies of these tautomers. Factors such as intramolecular hydrogen bonds, the electronic nature of substituents, and the surrounding solvent environment can influence which tautomer is more stable. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity.

For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6–311 G(d,p) level have determined the HOMO and LUMO energies to be -5.3130 eV and -0.2678 eV, respectively. This results in a HOMO-LUMO energy gap of 5.0452 eV. nih.gov While these values are for a more complex molecule, they provide a reasonable approximation for the electronic properties of the N-Methyl-1H-pyrazol-3-amine core. The HOMO and LUMO are typically localized across the pyrazole and associated functional groups, indicating that these regions are the primary sites for chemical reactions. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.3130 (approx.) |

| ELUMO | -0.2678 (approx.) |

| HOMO-LUMO Gap (ΔE) | 5.0452 (approx.) |

Table 1: Estimated Frontier Molecular Orbital Energies for this compound based on a structurally similar compound. nih.gov

From the HOMO and LUMO energies, a range of chemical reactivity descriptors can be calculated to provide a more quantitative understanding of a molecule's behavior. These descriptors, derived from conceptual DFT, include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) and Softness (S) : These are measures of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a high chemical hardness and low reactivity.

Electronegativity (χ) : This describes the power of a molecule to attract electrons.

Chemical Potential (μ) : This relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : This global reactivity index quantifies the energy lowering of a molecule when it accepts electrons.

While a comprehensive table of these descriptors specifically for this compound is not available, studies on various pyrazole derivatives provide a framework for how these values are calculated and interpreted. These quantum chemical parameters are invaluable for predicting the reactivity and stability of molecules. asrjetsjournal.orgiu.edu.sa

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / η |

| Chemical Potential (μ) | -(I + A) / 2 |

| Electrophilicity Index (ω) | μ2 / (2η) |

Table 2: Formulas for Calculating Chemical Reactivity Descriptors.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) might interact with a larger molecule, typically a protein (target). These methods are crucial in drug discovery and materials science.

Molecular docking studies on various pyrazole derivatives have demonstrated their potential to bind to a range of biological targets. These studies predict the preferred binding orientation of the ligand within the active site of a protein and estimate the binding affinity. For instance, pyrazole derivatives have been docked against protein kinases like VEGFR-2, Aurora A, and CDK2, which are important targets in cancer therapy. nih.gov The interactions typically involve hydrogen bonds between the pyrazole ring's nitrogen atoms or the amino group and amino acid residues in the protein's active site. Hydrophobic interactions also play a significant role in stabilizing the ligand-protein complex. ub.edunih.gov

While specific docking studies for this compound are not extensively documented, the general findings for the pyrazole scaffold suggest its utility as a pharmacophore for designing inhibitors of various enzymes. The binding modes and affinities are predicted using scoring functions within docking software, providing a basis for prioritizing compounds for experimental testing. ub.edu

The adsorption of organic molecules onto surfaces is a critical process in various applications, including corrosion inhibition and catalysis. Theoretical studies, often combining DFT with molecular dynamics (MD) simulations, can elucidate the mechanism of adsorption. For pyrazole derivatives, their effectiveness as corrosion inhibitors for metals like steel in acidic media has been linked to their ability to adsorb onto the metal surface, forming a protective layer. nih.govacs.org

The adsorption process can involve both physisorption (van der Waals forces) and chemisorption (covalent bond formation). The nitrogen atoms of the pyrazole ring and other heteroatoms in the molecule can donate lone pair electrons to the vacant d-orbitals of the metal, leading to strong adsorption. nih.gov MD simulations can provide insights into the orientation of the adsorbed molecules and the stability of the adsorbed layer over time. researchgate.net Although specific studies on the adsorption of this compound are scarce, the principles derived from studies on similar heterocyclic compounds are applicable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the parent structure influence their therapeutic effects, such as anticancer and kinase inhibitory activities. These models provide valuable insights for the rational design of new, more potent analogs.

QSAR models are typically developed using a dataset of compounds for which the biological activity has been experimentally determined. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several types, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Several statistical methods are employed to build the QSAR models, with the goal of finding a correlation between the molecular descriptors and the biological activity. Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced three-dimensional methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

A 3D-QSAR study on a series of pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors provides a relevant example of this approach. In this study, CoMFA and CoMSIA were used to generate models that could predict the inhibitory activity of the compounds nih.gov. The statistical significance of these models is assessed using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. For instance, a hybrid 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors reported a CoMFA model with a q² of 0.628 and an r² of 0.905, and a CoMSIA model with a q² of 0.580 and an r² of 0.895, indicating robust and predictive models nih.gov.

The insights gained from such QSAR models are often visualized using contour maps. These maps highlight regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. For example, a contour map might indicate that a bulky substituent in a particular region is favorable for activity (a sterically favored region), or that an electropositive group is preferred in another area (an electrostatically favored region). This information guides medicinal chemists in designing new derivatives with improved potency.

Detailed research findings from QSAR studies on pyrazole derivatives with anticancer activity have identified key molecular properties that influence their efficacy. These studies have led to the design and synthesis of new compounds with predicted and subsequently confirmed biological activities nih.gov. The agreement between the predicted and experimentally measured activities validates the QSAR models and underscores their utility in drug discovery.

Below is an interactive data table showcasing a hypothetical QSAR study on a series of this compound derivatives, illustrating the types of descriptors and statistical data that are typically generated.

| Compound | R-Group | Experimental pIC50 | Steric Descriptor (ų) | Electronic Descriptor (Debye) | Hydrophobic Descriptor (logP) | Predicted pIC50 |

| 1 | -H | 5.2 | 85.3 | 2.1 | 1.5 | 5.3 |

| 2 | -Cl | 5.8 | 90.1 | 1.8 | 2.2 | 5.7 |

| 3 | -CH3 | 5.5 | 92.5 | 2.3 | 2.0 | 5.6 |

| 4 | -OCH3 | 6.1 | 98.7 | 1.9 | 1.8 | 6.0 |

| 5 | -NO2 | 6.5 | 95.4 | 1.5 | 1.6 | 6.4 |

| 6 | -CF3 | 6.8 | 102.6 | 1.7 | 2.8 | 6.7 |

This table demonstrates how different substituents (R-Group) on the this compound core can affect various molecular descriptors, which in turn correlate with the predicted and experimental biological activity (pIC50). Such data is crucial for understanding the structure-activity relationships within this class of compounds.

Reactivity and Chemical Transformations of N Methyl 1h Pyrazol 3 Amine

Types of Reactions

The dual functionality of N-Methyl-1H-pyrazol-3-amine permits a range of reactions, including oxidation, reduction, and substitution, which can be directed at either the pyrazole (B372694) ring or the amine moiety.

Oxidation Reactions

The oxidation of this compound can target the amino group or the pyrazole ring, depending on the oxidizing agent and reaction conditions.

Oxidation of the Amine Group : The primary amino group can be oxidized. For instance, oxidation of a related compound, methylaminopyrazole formamidine, with potassium permanganate (B83412) in a neutral medium has been studied spectrophotometrically. researchgate.netresearchgate.net The reaction kinetics suggest a mechanism involving the formation of an intermediate complex with the permanganate ion before oxidation occurs. researchgate.net Generally, primary aromatic amines can be oxidized to nitroso or nitro compounds using strong oxidizing agents like peroxy acids.

Oxidation of the Pyrazole Ring : While the pyrazole ring is generally stable to oxidation due to its aromaticity, severe conditions can lead to ring cleavage. However, more commonly, oxidation reactions involving aminopyrazoles lead to dimerization or the formation of fused heterocyclic systems. For example, copper-promoted oxidative dimerization of 5-aminopyrazoles can lead to pyrazole-fused pyridazines and pyrazines through the coupling of C-H/N-H bonds. nih.gov

Reduction Reactions

Reduction reactions involving this compound are less common than oxidations but are significant for certain transformations.

Reduction of Ring Substituents : If the pyrazole ring is substituted with reducible groups (e.g., a nitro group), these can be selectively reduced. For example, a common synthetic route to aminopyrazoles involves the introduction of a nitro group onto the pyrazole ring, followed by its reduction to an amino group using reagents like catalytic hydrogenation (H₂/Pd/C). nih.gov This process is a key step in creating more complex aminopyrazole derivatives. nih.gov

Substitution Reactions (Nucleophilic and Electrophilic)

Substitution reactions are among the most important transformations for this compound, allowing for the introduction of various functional groups.

Electrophilic Substitution on the Pyrazole Ring : The pyrazole ring is an aromatic system and can undergo electrophilic aromatic substitution. rrbdavc.org The amino group at the C3 position is an activating group, which directs incoming electrophiles primarily to the C4 position. libretexts.org This is because the carbocation intermediate formed by attack at C4 is more stable. rrbdavc.org Common electrophilic substitution reactions include:

Halogenation : Reactions with reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or N-chlorosuccinimide (NCS) can introduce halogen atoms at the C4 position. Studies on similar 3-aryl-1H-pyrazol-5-amines show that these reactions proceed efficiently at room temperature in solvents like DMSO. beilstein-archives.org

Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (NO₂) can be introduced at the C4 position. scribd.com

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (SO₃H) at the C4 position. scribd.com

Vilsmeier-Haack Formylation : This reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C4 position. scribd.comnih.gov

Nucleophilic Reactions of the Amine Moiety : The exocyclic amino group has a lone pair of electrons, making it a potent nucleophile. It readily reacts with various electrophiles.

Acylation/Sulfonylation : The amine can react with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. For this to occur without complication from the pyrazole ring nitrogen, the ring is sometimes protected first, for example, with a Boc group. nih.gov

Alkylation : The amine can act as a nucleophile to attack alkyl halides, although this can lead to multiple alkylations (primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts).

Diazotization : As a primary aromatic amine, the amino group can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be replaced by a wide range of substituents (e.g., -OH, -CN, halogens) through Sandmeyer-type reactions. acs.org This deaminative transformation is a powerful tool for further functionalization. acs.org

Functionalization of the Pyrazole Ring and Amine Moiety

The functionalization of this compound is a key strategy in medicinal and materials chemistry to modify its properties. nih.govmdpi.com This involves targeted reactions at either the pyrazole nucleus or the exocyclic amine. nih.gov

Pyrazole Ring Functionalization : The primary method for functionalizing the pyrazole ring is through electrophilic substitution at the C4 position, as detailed above. The presence of the activating amino group facilitates these reactions. libretexts.org Further functionalization can be achieved through cross-coupling reactions. For instance, a halogenated pyrazole (e.g., 4-iodopyrazole) can undergo Suzuki-Miyaura cross-coupling with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds, attaching aryl or heteroaryl groups to the pyrazole core. acs.org C-H activation is another advanced strategy that allows for the direct coupling of aryl groups to the pyrazole ring without prior halogenation. acs.org

Amine Moiety Functionalization : The amine group is a versatile handle for introducing a wide array of functionalities.

Amide and Sulfonamide Formation : Reaction with carboxylic acids (or their derivatives) and sulfonic acids (or their derivatives) yields stable amide and sulfonamide linkages, which are common motifs in biologically active molecules. nih.govnih.gov

Reductive Amination : The primary amine can be converted to a secondary amine through a one-pot reductive amination process. This involves condensation with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165). mdpi.com

Cyclization Reactions : The amine group, in conjunction with a neighboring group on the pyrazole ring, can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. researchgate.netbeilstein-journals.org These reactions often involve condensation with 1,3-bielectrophilic reagents. researchgate.net

A summary of key functionalization reactions is presented in the table below.

Table 1: Summary of Functionalization Reactions

| Target Moiety | Reaction Type | Reagents | Resulting Functional Group/Transformation |

|---|---|---|---|

| Pyrazole Ring | Electrophilic Halogenation | NBS, NIS, NCS | -Br, -I, -Cl at C4 position |

| Pyrazole Ring | Electrophilic Nitration | HNO₃ / H₂SO₄ | -NO₂ at C4 position |

| Pyrazole Ring | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (from 4-halo-pyrazole) | -R (Aryl, Heteroaryl) at C4 position |

| Amine Moiety | Acylation | R-COCl | Amide (-NHCOR) |

| Amine Moiety | Sulfonylation | R-SO₂Cl | Sulfonamide (-NHSO₂R) |

| Amine Moiety | Reductive Amination | R₂C=O, then NaBH₄ | Secondary Amine (-NH-CHR₂) |

| Amine Moiety | Diazotization/Sandmeyer | NaNO₂/HCl, then CuX | Deamination and substitution with -X (e.g., Cl, Br, CN) |

Applications of N Methyl 1h Pyrazol 3 Amine in Advanced Research

Medicinal Chemistry and Drug Discovery Applications

The N-methyl-1H-pyrazol-3-amine core is a privileged pharmacophore in drug design, contributing to the development of a wide range of therapeutic agents. Its ability to form key interactions with biological targets makes it a valuable component in the synthesis of innovative drugs.

The this compound scaffold is integral to the design of potent kinase inhibitors, which are critical in cancer therapy due to their ability to interfere with cell signaling pathways that control proliferation and survival. The methyl group on the pyrazole (B372694) ring can be essential for achieving selectivity towards specific kinases by creating steric hindrance that prevents binding to other, undesired kinases like cyclin-dependent kinase 2 (CDK2). nih.gov

Derivatives incorporating the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which includes a methyl group on the pyrazole, have been investigated as inhibitors for the understudied PCTAIRE family of kinases, such as CDK16. nih.gov Dysregulation of CDK16 is associated with various cancers, including breast, prostate, and cervical cancer. nih.gov The pyrazole moiety in these inhibitors is crucial as it often forms a single, critical hydrogen bond with the hinge region of the kinase. nih.gov For instance, the N-methyl-5-aminopyrazole structure was selected for its enhanced metabolic stability and cellular potency in the development of ERK2 inhibitors. nih.gov

Furthermore, pyrazole-based compounds have been developed as highly specific inhibitors for other kinases like JAK1. In the design of the JAK1 inhibitor Golidocitinib, an ortho substitution on the pyrazole ring was important for achieving selectivity over the closely related JAK2. nih.gov

Table 1: this compound Derivatives as Kinase Inhibitors

| Target Kinase | Compound/Scaffold | Key Findings | Reference |

|---|---|---|---|

| ERK2 | N-methyl-5-aminopyrazole derivative | The methyl group on the pyrazole ring is crucial for selectivity against CDK2. | nih.gov |

| CDK16 (PCTAIRE family) | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core with a methyl group on the pyrazole | Targets an understudied class of kinases associated with several cancers. | nih.gov |

| JAK1 | Golidocitinib (pyrazole-based) | Substitution on the pyrazole ring proved important for selectivity over JAK2. | nih.gov |

| Akt1 | Afuresertib (pyrazole-based) | Exhibits high potency with an IC50 value of 0.02 nM. | nih.gov |

Derivatives of this compound have demonstrated significant potential as both antimicrobial and anticancer agents. The pyrazole scaffold is a cornerstone in the synthesis of compounds with a broad spectrum of biological activities. nih.govnih.gov

In the realm of antimicrobial research, pyrazole derivatives have been shown to possess antibacterial and antifungal properties. smolecule.comsmolecule.comacs.org For example, newly synthesized 1,3,5-trisubstituted-1H-pyrazole derivatives have been screened for their activity against various bacterial species and Candida albicans. The antimicrobial efficacy of these compounds is often dependent on the nature of the substituents attached to the pyrazole and isoxazoline (B3343090) rings in hybrid molecules. acs.org

As anticancer agents, pyrazole derivatives have shown promising results against a variety of cancer cell lines. srrjournals.comnih.govresearchgate.net They can induce apoptosis and inhibit the growth of cancer cells, including those that are multi-drug resistant. ijpsjournal.comnih.gov For instance, certain pyrazole derivatives have displayed potent cytotoxicity against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). nih.govsrrjournals.com One study found that a derivative containing a 4-bromophenyl group on the pyrazole ring was particularly effective, with IC50 values of 8.0 µM, 5.8 µM, and 9.8 µM against A549, MCF-7, and HeLa cells, respectively. srrjournals.com Another compound, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, showed good inhibition of proliferation on HepG2 (liver cancer) and HeLa cells without affecting normal fibroblast cells. nih.gov

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole derivative with 4-bromophenyl group | A549 (Lung) | 8.0 µM | srrjournals.com |

| Pyrazole derivative with 4-bromophenyl group | MCF-7 (Breast) | 5.8 µM | srrjournals.com |

| Pyrazole derivative with 4-bromophenyl group | HeLa (Cervical) | 9.8 µM | srrjournals.com |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver) | Good inhibition (54.25% growth) | nih.gov |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa (Cervical) | Good inhibition (38.44% growth) | nih.gov |

The this compound framework is also explored for its potential to inhibit enzymes involved in metabolic disorders like type 2 diabetes and obesity. These enzymes include α-glucosidase, α-amylase, and pancreatic lipase (B570770). researchgate.net

α-Glucosidase and α-Amylase Inhibition: Inhibitors of α-glucosidase and α-amylase play a role in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial blood glucose levels. nih.govmdpi.com Numerous pyrazole compounds have been identified as potent inhibitors of these enzymes. researchgate.net For example, a series of acyl pyrazole sulfonamides were found to be more potent against α-glucosidase than the standard drug acarbose, with one compound exhibiting an IC50 value of 1.13 µM (compared to 35.1 µM for acarbose). nih.gov Similarly, novel pyrazole-tetrazole hybrid compounds have shown potent α-amylase inhibition, with some derivatives being significantly more effective than acarbose. researchgate.net

Pancreatic Lipase Inhibition: Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for obesity. researchgate.netmdpi.com Derivatives of N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine have been designed and evaluated as potential pancreatic lipase inhibitors. One such compound demonstrated 93% inhibition of pancreatic lipase, highlighting the potential of the pyrazole scaffold in developing anti-obesity agents. researchgate.net

Table 3: Pyrazole Derivatives as Enzyme Inhibitors

| Enzyme | Compound Class | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| α-Glucosidase | Acyl pyrazole sulfonamide (compound 5a) | 1.13 µM | nih.gov |

| α-Amylase | Thiazolidine-4-one with pyrazole moiety (compound 5a) | 90.04% inhibition at 100 µg/mL | nih.gov |

| Pancreatic Lipase | (E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine | 93% inhibition | researchgate.net |

| α-Glucosidase | Standard Drug (Acarbose) | 35.1 µM | nih.gov |

The this compound structure is a highly valued pharmacophore in the design of new therapeutic agents. nih.govnih.govnih.govsrrjournals.comresearchgate.net A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyrazole ring system is a versatile scaffold that can be readily functionalized to create libraries of compounds for screening against various biological targets. nih.gov

The N-methyl group can play a significant role in fine-tuning the biological activity and selectivity of these compounds. nih.gov For example, in the context of kinase inhibitors, this methyl group can provide steric hindrance that enhances selectivity for the target kinase. nih.gov The pyrazole core itself is capable of forming crucial hydrogen bonds and hydrophobic interactions within the active sites of enzymes and receptors, making it a reliable anchor for drug design. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, for instance, has been chosen as a key pharmacophore for developing inhibitors against the CDK16 kinase. nih.gov

Materials Science Applications

Beyond its biomedical applications, the pyrazole scaffold is also gaining attention in materials science for the development of novel materials with specific and desirable properties.

Pyrazole derivatives are being explored for their potential in creating advanced materials, particularly those with unique optical properties like fluorescence. nih.gov These fluorescent materials have promising applications in various technologies, including bioimaging. The pyrazole scaffold, due to its electronic properties and synthetic versatility, can be incorporated into larger molecular structures to create fluorescent dyes. nih.gov

These pyrazole-based fluorophores have been noted for their good membrane permeability and biocompatibility, making them suitable for use as biosensors and for in-vivo cation detection. nih.gov For example, a fluorescent probe based on celecoxib, which contains a pyrazole ring, was developed for sensing cyclooxygenase-2 (COX-2) in tumor cells, displaying an emission wavelength of 673 nm. nih.gov The development of such materials highlights the versatility of the pyrazole core, extending its utility from medicine to advanced materials and diagnostics. nih.gov

Ligand Design in Coordination Chemistry

The field of coordination chemistry frequently utilizes nitrogen-containing heterocyclic compounds, such as pyrazole and its derivatives, for the construction of metal complexes. nih.govresearchgate.net These pyrazole-based molecules act as ligands, donating electrons to a central metal ion to form coordination compounds with diverse topologies and properties. researchgate.net While specific, detailed research on this compound as a primary ligand is not extensively documented in publicly available literature, its structural features make it a promising candidate for ligand design.

Based on the well-established coordination chemistry of similar pyrazole derivatives, this compound can be predicted to coordinate with metal ions in several ways. The pyrazole ring contains two adjacent nitrogen atoms, one of the pyrrole-type and one of the pyridine-type. The pyridine-type nitrogen is the most common coordination site for monodentate binding in pyrazole ligands. chemrxiv.org

Furthermore, the presence of the 3-amino group offers the potential for bidentate chelation. The ligand could coordinate to a metal center using both the pyridine-type nitrogen of the pyrazole ring and the nitrogen of the amino group, forming a stable five-membered chelate ring. This mode of binding is common for ligands with donor atoms in appropriate positions and often leads to the formation of stable, well-defined metal complexes. The versatility of pyrazole-derived ligands in forming mononuclear and polynuclear complexes highlights their importance in creating models for bioinorganic systems and developing new materials. nih.govresearchgate.net

The table below illustrates the potential coordination modes of this compound.

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | The ligand binds to a single metal center through the pyridine-type nitrogen atom (N2) of the pyrazole ring. The amino group remains uncoordinated. | Transition Metals (e.g., Cu, Zn, Co, Ni) |

| Bidentate Chelate | The ligand binds to a single metal center through two donor atoms: the pyridine-type nitrogen (N2) of the pyrazole ring and the nitrogen of the 3-amino group, forming a stable chelate ring. | Transition Metals (e.g., Cu, Ni, Pd) |

| Bridging Ligand | The ligand links two or more metal centers. This could occur through the pyrazole ring's two nitrogen atoms (exo-bidentate coordination) or by the separate coordination of the ring nitrogen and the amino group to different metal ions. | Group 11 Metals (e.g., Cu, Ag), and others |

Other Potential Applications

Beyond its theoretical role in coordination chemistry, this compound is recognized as a significant intermediate and building block in organic synthesis. Aminopyrazoles are considered versatile frameworks in drug discovery and are key precursors for a wide range of biologically active molecules. mdpi.com

The primary application of this compound in this context is as a starting material for the synthesis of more complex heterocyclic compounds. Its functional groups—the reactive amino group and the pyrazole core—allow for further chemical modifications. This makes it a valuable precursor for the development of novel compounds in medicinal and agricultural chemistry. mdpi.comchemimpex.com For instance, aminopyrazoles are used to synthesize various pharmaceutical agents, including those with potential anti-inflammatory and analgesic effects, as well as agrochemicals like herbicides and pesticides. chemimpex.com

The following table summarizes the key application areas for this compound as a synthetic intermediate.

| Field of Application | Role of this compound | Examples of Synthesized Compound Classes |

| Pharmaceuticals | Serves as a key structural motif or starting material for active pharmaceutical ingredients (APIs). The pyrazole core is a common scaffold in many marketed drugs. mdpi.com | Kinase inhibitors, anti-inflammatory agents, anticancer compounds, pyrazolo[1,5-a]pyrimidines. |

| Agrochemicals | Used as a precursor in the synthesis of herbicides, fungicides, and insecticides. | Pyrazole-based herbicides, pesticides. chemimpex.com |

| Dyestuff Industry | Acts as a foundational component for the creation of various dyes and pigments. | Azo dyes and other colorants. |

| Organic Synthesis | Employed as a versatile building block for constructing more complex, functionalized heterocyclic systems through reactions like condensation and amination. mdpi.com | Fused heterocyclic systems, substituted pyrazole derivatives. |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for N-Methyl-1H-pyrazol-3-amine

The development of efficient and versatile synthetic routes is crucial for advancing the research of this compound and its derivatives. While traditional methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research is focusing on more innovative and sustainable approaches. nih.gov

Emerging methodologies that hold promise include:

Multicomponent Reactions (MCRs) : These reactions involve the combination of three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. mdpi.com The application of MCRs for the synthesis of highly substituted pyrazole derivatives is an active area of research. mdpi.com

Flow Chemistry : The use of continuous flow reactors for synthesis offers advantages such as improved reaction control, enhanced safety, and easier scalability. Lithiation of N-methyl-pyrazoles has been successfully performed in flow reactors to introduce various functional groups. researchgate.netenamine.net

Microwave-Assisted Organic Synthesis (MAOS) : This technique can significantly reduce reaction times and improve yields. It has been effectively used for synthesizing various pyrazole-fused heterocyclic systems. researchgate.net

Catalytic Methods : The development of novel catalysts, including metal-based and organocatalysts, can facilitate the synthesis of this compound with high regioselectivity and yield. researchgate.net For instance, a one-pot, three-component reaction catalyzed by pyrrolidine-acetic acid under microwave irradiation has been used to create fused pyran-pyrazole derivatives. mdpi.com

Direct Amination Strategies : Novel methods for the direct preparation of N-substituted pyrazoles from primary amines are being developed, which could simplify the synthesis of this compound and its analogs. acs.orgnih.gov

A reported synthesis method for a related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, involves a multi-step process starting from diethyl butynedioate and methylhydrazine, followed by bromination, hydrolysis, and subsequent functional group manipulations. google.com Future work could focus on streamlining such processes using modern synthetic techniques.

Exploration of Undiscovered Biological Targets for this compound Derivatives

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govmdpi.commdpi.com This is attributed to the pyrazole ring's ability to act as a bioisostere for other aromatic rings and its capacity to participate in hydrogen bonding with biological targets. nih.gov While many targets have been identified, the potential for this compound derivatives to interact with novel biological molecules remains a vast and underexplored area.

Future research should focus on:

Kinase Inhibition : Many pyrazole-containing drugs are kinase inhibitors. mdpi.com Screening this compound libraries against a broad panel of kinases could identify novel inhibitors for diseases like cancer and inflammatory disorders.

GPCR Modulation : G-protein coupled receptors are a major class of drug targets. The structural diversity of pyrazole derivatives makes them suitable candidates for modulating GPCR activity.

Ion Channel Blockade : Investigating the effects of these compounds on various ion channels could lead to new treatments for neurological and cardiovascular diseases.

Epigenetic Targets : Exploring the interaction of this compound derivatives with epigenetic modifiers like histone deacetylases (HDACs) or methyltransferases could open new avenues in cancer therapy.

Anti-infective Agents : With the rise of antimicrobial resistance, screening for activity against a wide range of bacteria, fungi, viruses, and parasites is a critical research direction. nih.gov Pyrazole derivatives have already shown promise against pathogens like Staphylococcus aureus and Hepatitis A virus. mdpi.comnih.gov

The table below summarizes some of the established and potential biological targets for pyrazole-based compounds, providing a roadmap for future investigations into this compound derivatives.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Cyclooxygenases (COX-1/COX-2), Kinases (e.g., CDK2, PI3K), Carbonic Anhydrase | Anti-inflammatory, Anticancer mdpi.commdpi.comnih.gov |

| Receptors | Cannabinoid Receptor 1 (CB1), H2-Receptor, G-Protein Coupled Receptors (GPCRs) | Obesity, Gastric acid secretion, Various CNS disorders nih.govnih.gov |

| Ion Channels | Voltage-gated sodium channels, Potassium channels | Epilepsy, Cardiac arrhythmias |

| Other Targets | Tubulin, DNA, Viral proteins (e.g., Hepatitis A, Herpes simplex) | Anticancer, Antiviral nih.govmdpi.com |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry plays an indispensable role in modern drug discovery by providing insights into molecular interactions and guiding the design of more potent and selective compounds. For this compound derivatives, advanced computational modeling can accelerate the discovery process.

Key computational approaches for future research include:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies can be employed to build predictive models that correlate the structural features of pyrazole derivatives with their biological activities. ej-chem.org

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand binding modes and energies. alrasheedcol.edu.iqrjpn.org Docking studies have been used to investigate the binding of pyrazole derivatives to enzymes like EGFR and COX-2. alrasheedcol.edu.iqrjpn.org

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of binding stability and the identification of key interactions over time. nih.gov

Density Functional Theory (DFT) : DFT calculations can be used to understand the electronic properties, molecular structure, and reactivity of this compound and its derivatives, aiding in the design of new compounds with desired characteristics. bohrium.comnih.gov

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to screen virtual libraries for new hits.

These computational tools can be used synergistically to rationalize experimental findings and to design new this compound derivatives with improved pharmacological profiles.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space of this compound derivatives, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential.

Combinatorial Chemistry : This field focuses on the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. Solution-phase combinatorial synthesis has been successfully applied to generate libraries of pyrazole-containing compounds. nih.gov By systematically varying the substituents on the this compound core, diverse libraries can be created for biological screening. globalresearchonline.net

High-Throughput Screening (HTS) : HTS allows for the rapid testing of thousands of compounds against a specific biological target. By coupling combinatorial synthesis with HTS, researchers can quickly identify "hit" compounds from large libraries of this compound derivatives. These hits can then be further optimized through medicinal chemistry efforts.

The development of efficient methods for creating libraries of pyrazole compounds is an ongoing area of research. The combination of these powerful technologies will undoubtedly accelerate the discovery of new bioactive molecules based on the this compound scaffold.

Development of this compound-Based Probes for Biological Research

Chemical probes are essential tools for studying biological processes. The this compound scaffold, with its versatile chemistry, is an excellent starting point for the development of novel probes.

Future research in this area could focus on:

Fluorescent Probes : By attaching a fluorophore to the this compound core, probes can be designed to visualize specific biological targets or cellular events through fluorescence microscopy.

Affinity-Based Probes : These probes are designed to bind specifically to a target protein, allowing for its isolation and identification from complex biological mixtures.

Photoaffinity Probes : Incorporating a photoreactive group allows for the covalent labeling of a target protein upon photoactivation, which is useful for identifying binding partners.

Biotinylated Probes : Attaching a biotin (B1667282) tag facilitates the purification of target proteins using streptavidin-based affinity chromatography.

The ability to functionalize different positions on the pyrazole ring provides ample opportunity to attach linkers and reporter groups necessary for probe development. nih.govmdpi.com The creation of such probes will enable a deeper understanding of the biological roles of the targets identified for this compound derivatives.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?